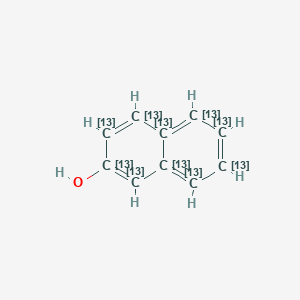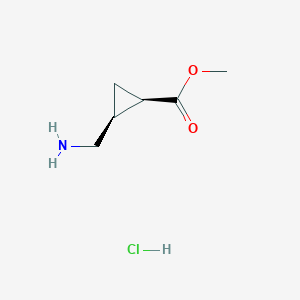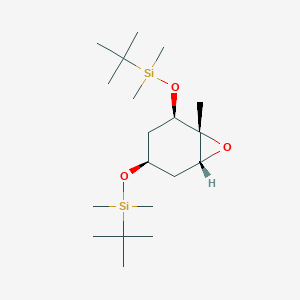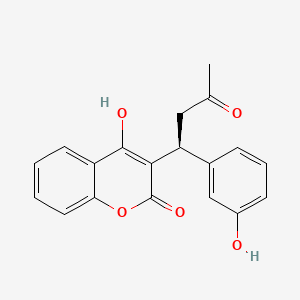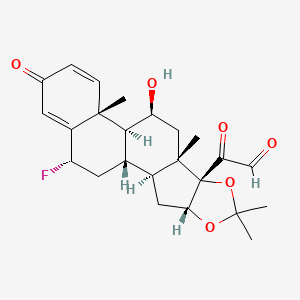
21-Dehydro Flunisolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-Dehydro Flunisolide (21-DF) is a synthetic glucocorticoid steroid that is used in a variety of scientific research applications. It has been extensively studied due to its ability to act as an anti-inflammatory, immunosuppressant, and anti-allergic agent. This article will provide an overview of 21-DF, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Clinical Benefits
21-Dehydro flunisolide, part of the corticosteroid family, is used primarily for its anti-inflammatory properties. A notable application is in the formulation of flunisolide hydrofluoroalkane (HFA), which is utilized in asthma treatment. This formulation leverages an HFA propellant, leading to aerosols with a smaller average particle size, ensuring enhanced lung deposition and reduced oropharyngeal deposition. This characteristic is crucial for targeting medication delivery to the lungs while minimizing local side effects like candidiasis. Clinical studies have affirmed flunisolide HFA's efficacy in improving pulmonary function and showing potential in lowering the risk of systemic corticosteroid effects, such as hypothalamic-pituitary-adrenal axis suppression and growth inhibition in children (Corren & Tashkin, 2003).
Impact on Hypothalamic-Pituitary-Adrenal Axis Function
The use of corticosteroids, including derivatives like this compound, necessitates an understanding of their potential to suppress the hypothalamic-pituitary-adrenal (HPA) axis. The design of clinical trials investigating this impact is crucial for the interpretability of results. Factors such as dosage, duration, assay sensitivity, and study population play significant roles in detecting adrenal suppression levels, which is an essential consideration in the therapeutic use of corticosteroids (Fan et al., 2013).
Potential in Immunoadjuvant Applications
Exploring the immunomodulatory potential of compounds related to this compound can lead to advancements in vaccine adjuvant development. For instance, the immunoadjuvant QS-21, derived from natural sources, has shown promise in enhancing immune responses against various diseases. Understanding the molecular mechanisms and clinical profiles of such adjuvants can inform the development of more effective vaccine formulations, potentially incorporating corticosteroid derivatives for synergistic effects (Lacaille‐Dubois, 2019).
Diagnosis and Treatment of Adrenal Insufficiency
In the context of adrenal insufficiency, corticosteroids like this compound may play a role in therapeutic regimens. Clinical guidelines recommend specific diagnostic tests and treatment protocols, including corticosteroid replacement therapy. The appropriate dosing and monitoring of such treatments are critical for managing primary adrenal insufficiency effectively, highlighting the importance of corticosteroids in endocrine disorders (Bornstein et al., 2016).
Wirkmechanismus
Target of Action
21-Dehydro Flunisolide is a synthetic corticosteroid . Its primary target is the glucocorticoid receptor . Glucocorticoid receptors are found in almost every cell in the body and regulate genes controlling the development, metabolism, and immune response .
Mode of Action
This compound acts as a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids like this compound are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes . The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding .
Biochemical Pathways
The activation of glucocorticoid receptors by this compound leads to the production of lipocortins. These proteins inhibit phospholipase A2, which controls the biosynthesis of inflammatory mediators like prostaglandins and leukotrienes . This results in a reduction of inflammation and immune responses .
Pharmacokinetics
It is known that flunisolide, a related compound, has low oral bioavailability (67%) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The activation of glucocorticoid receptors by this compound and the subsequent biochemical reactions lead to a reduction in inflammation and immune responses . This can result in the alleviation of symptoms in conditions like allergic rhinitis and asthma .
Safety and Hazards
21-Dehydro Flunisolide is classified as toxic by ingestion . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
21-Dehydro Flunisolide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It primarily acts as a glucocorticoid receptor agonist, which means it binds to glucocorticoid receptors and activates them. This activation leads to the inhibition of phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting phospholipase A2, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. By binding to glucocorticoid receptors, this compound modulates the transcription of specific genes involved in inflammatory responses. This modulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . Additionally, this compound affects cellular metabolism by altering the expression of genes involved in glucose and lipid metabolism, which can impact energy production and storage within cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to glucocorticoid receptors in the cytoplasmThis interaction leads to the recruitment of coactivators or corepressors, which modulate the transcription of target genes . The activation of glucocorticoid receptors by this compound results in the inhibition of pro-inflammatory gene expression and the promotion of anti-inflammatory gene expression. Additionally, this compound can inhibit the activity of transcription factors such as NF-κB and AP-1, further reducing the production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is rapidly absorbed and distributed within the body, with peak plasma concentrations reached within 10 to 30 minutes after administration . Its effects on cellular function and inflammation may take longer to manifest. Long-term studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, although its stability and degradation in different environments can influence its efficacy . In vitro and in vivo studies have demonstrated that this compound can reduce inflammation and improve respiratory function over several months of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and improves respiratory function without significant adverse effects . At higher doses, this compound can cause toxic effects, including suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to decreased cortisol production and potential adrenal insufficiency . Threshold effects have been observed, where the anti-inflammatory benefits plateau at certain dosages, and increasing the dose further does not enhance the therapeutic effects but increases the risk of adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its metabolism and clearance from the body. The compound undergoes extensive first-pass metabolism in the liver, where it is converted to its active and inactive metabolites . The primary metabolic pathway involves hydroxylation and reduction reactions catalyzed by cytochrome P450 enzymes . These metabolic transformations influence the compound’s bioavailability and duration of action. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the expression of genes involved in glucose and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported in the bloodstream bound to plasma proteins, which facilitates its distribution to target tissues . Within cells, this compound can interact with specific transporters and binding proteins that influence its localization and accumulation . The compound’s lipophilic nature allows it to cross cell membranes easily, enabling its intracellular distribution and interaction with glucocorticoid receptors .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex . This complex then translocates to the nucleus, where it interacts with DNA to modulate gene expression . The subcellular localization of this compound is crucial for its activity, as it allows the compound to directly influence the transcription of target genes involved in inflammatory responses and cellular metabolism .
Eigenschaften
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,11,13-14,16-17,19-20,28H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAHNFRPVNIHT-XWCQMRHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)
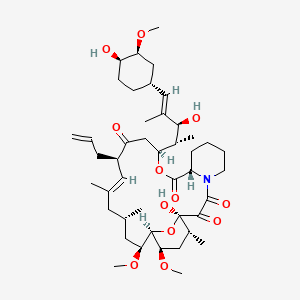
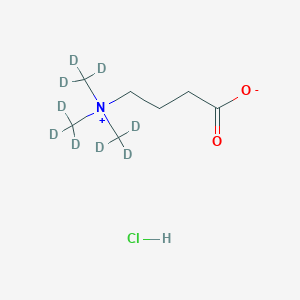
![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)


